Modiolide B

Description

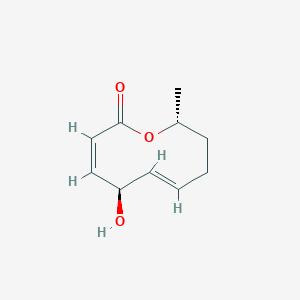

Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

(2R,5E,7R,8Z)-7-hydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one |

InChI |

InChI=1S/C10H14O3/c1-8-4-2-3-5-9(11)6-7-10(12)13-8/h3,5-9,11H,2,4H2,1H3/b5-3+,7-6-/t8-,9-/m1/s1 |

InChI Key |

DNUDFISZTSNQPJ-ZWPSSFCZSA-N |

Isomeric SMILES |

C[C@@H]1CC/C=C/[C@H](/C=C\C(=O)O1)O |

Canonical SMILES |

CC1CCC=CC(C=CC(=O)O1)O |

Synonyms |

modiolide B |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Modiolide B

Identification and Characterization of Modiolide B Producing Organisms

This compound is a naturally occurring 10-membered macrolide produced by several species of fungi. researchgate.net The identification of these organisms is crucial for understanding the compound's ecological role and for potential biotechnological applications.

This compound was first isolated, along with its analog Modiolide A, from the cultured broth of a fungus, Paraphaeosphaeria sp. (strain N-119). acs.org This fungus was originally separated from a marine horse mussel, Modiolus auriculatus. researchgate.netacs.org Subsequent research has identified other fungal species capable of producing this compound. Strains of Curvularia sp., another marine-derived fungus, have also been reported to produce both Modiolide A and B. nih.govnih.gov Additionally, the endophytic fungus Microsphaeropsis arundinis has been identified as a producer of this compound. ncl.edu.twscielo.br

Table 1: Fungal Producers of this compound

| Fungal Genus | Specific Strain(s) | Source of Isolation | Reference(s) |

|---|---|---|---|

| Paraphaeosphaeria | sp. N-119 | Marine Horse Mussel (Modiolus auriculatus) | researchgate.net, acs.org |

| Curvularia | sp. PSU-F22 | Sea Fan | nih.gov, nih.gov |

| Microsphaeropsis | arundinis NTOU816 | Not Specified | ncl.edu.tw |

| Microsphaeropsis | arundinis | Endophyte from Paepalanthus planifolius | scielo.br |

The fungi that produce this compound occupy diverse ecological niches, primarily as marine symbionts or plant endophytes. nih.govresearchgate.net Paraphaeosphaeria sp. strain N-119 was isolated from a marine horse mussel, indicating a role within marine ecosystems. nih.govmdpi.com Similarly, a producing strain of Curvularia sp. was derived from a sea fan, further highlighting the marine environment as a source of these fungi. nih.gov Fungi in marine habitats are crucial decomposers and recyclers of organic matter. pressbooks.pub

Microsphaeropsis arundinis has been identified as an endophytic fungus, living symbiotically within the tissues of terrestrial plants without causing disease. scielo.brresearchgate.net For instance, it was isolated from the capitula of the tropical plant Paepalanthus planifolius. researchgate.net Endophytic fungi are known to contribute to their host plant's ability to tolerate environmental stresses and defend against pathogens, partly through the production of bioactive secondary metabolites. ekb.eg The distribution of these producer fungi across both marine and terrestrial environments underscores the broad ecological significance of these organisms and their metabolic products. pressbooks.pubekb.eg

Fungal Strains Associated with this compound Production (e.g., Paraphaeosphaeria sp., Curvularia sp., Microsphaeropsis arundinis)

Elucidation of the Polyketide Biosynthetic Pathway for this compound

This compound is classified as a polyketide, a large and diverse group of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs). ncl.edu.twrsc.orgwikipedia.org The biosynthesis of these compounds resembles that of fatty acids, involving the sequential condensation of simple acyl-CoA precursors. wikipedia.orgrasmusfrandsen.dk

The formation of the this compound carbon skeleton is catalyzed by a Type I Polyketide Synthase. rsc.org Type I PKSs are large, multi-domain enzymes where a series of catalytic domains are organized into modules. wikipedia.orgnih.gov Each module is responsible for one cycle of chain elongation, incorporating a specific extender unit, typically malonyl-CoA or its derivatives. nih.gov

The process begins with a starter unit, usually acetyl-CoA, which is loaded onto the PKS. rasmusfrandsen.dk This is followed by successive rounds of Claisen condensation with extender units, a process driven by the ketosynthase (KS) domain. nih.gov The growing polyketide chain remains attached to an acyl carrier protein (ACP) domain, moving between the various catalytic sites. rasmusfrandsen.dk The number of modules and the specific domains within them dictate the final chain length and the initial pattern of keto groups, which for this compound is a pentaketide (B10854585) backbone. acs.org

The biosynthesis of 10-membered macrolides like this compound is proposed to start with the condensation of acetyl-CoA and malonyl-CoA units. scielo.br For this compound, a linear pentaketide is assembled by the PKS. acs.org This linear precursor is a poly-β-keto chain, which undergoes a series of modifications. wikipedia.org

While the exact intermediates for this compound have not been fully detailed, the pathway can be inferred from related polyketides. scielo.br After the PKS completes the assembly of the linear chain, it is released from the enzyme, often accompanied by a thioesterase (TE) domain-catalyzed cyclization to form the 10-membered lactone ring that characterizes this compound. scielo.br The formation of the macrolide ring is a critical step in the biosynthetic pathway.

Following the construction of the core polyketide backbone and cyclization, the structure is further modified by a suite of "tailoring" enzymes. rsc.orgtandfonline.com These enzymes are responsible for the significant structural diversity observed in natural products. anu.edu.au The genes for these tailoring enzymes are typically located within the same biosynthetic gene cluster (BGC) as the core PKS gene. tandfonline.comnih.gov

For this compound, tailoring enzymes such as ketoreductases (KRs), dehydratases (DHs), and oxygenases perform specific chemical transformations. rsc.org Ketoreductase domains within the PKS modules reduce specific keto groups to hydroxyl groups, establishing the stereochemistry at these centers. nih.gov Further modifications by other tailoring enzymes, such as oxidases, are responsible for installing the specific pattern of hydroxyl groups and other functionalities that distinguish this compound from Modiolide A and other related macrolides. acs.orgrsc.org This enzymatic tailoring is crucial for the final structure and biological activity of the molecule.

Proposed Biosynthetic Intermediates and Mechanistic Steps

Genetic Basis of this compound Biosynthesis

The production of complex natural products like this compound is encoded within the fungus's genome. The genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, regulation, and transport are typically located together in a contiguous stretch of DNA known as a Biosynthetic Gene Cluster (BGC). Elucidating the function of these genes is fundamental to understanding and manipulating the production of the compound.

Identification of Putative Biosynthetic Gene Clusters (BGCs)

The foundational step in understanding this compound's biosynthesis is the identification of its corresponding BGC. As of the current scientific literature, the specific BGC for this compound has not been explicitly identified and characterized. However, the process for its discovery would follow a well-established genome mining workflow.

The process begins with sequencing the complete genome of the producing Paraconiothyrium sp. strain. Since this compound is a polyketide, the search within the genome would focus on identifying genes encoding a Polyketide Synthase (PKS), the core enzyme responsible for assembling the molecule's carbon skeleton. The genes flanking this core PKS gene would then be analyzed as the putative BGC.

Genomic and Bioinformatic Approaches to BGC Analysis

Once a putative BGC is located, genomic and bioinformatic tools are employed to predict the function of each gene within the cluster. This in silico analysis provides a hypothetical model of the biosynthetic pathway. The analysis involves comparing the DNA sequences of the genes in the putative this compound cluster against global databases of known biosynthetic genes.

Several powerful bioinformatic platforms are available for this purpose. Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) can identify the BGC and predict the boundaries of the cluster, the type of core enzyme (e.g., Type I PKS), and the functions of tailoring enzymes based on sequence homology. secondarymetabolites.org Further analysis with software like BiG-SCAPE (Biosynthetic Gene Cluster-Similarity, Clustering And Prospecting Engine) can compare the putative this compound cluster to thousands of other BGCs, placing it within a "gene cluster family" that may produce structurally related molecules. This comparative genomics approach helps to infer the functions of novel enzymes.

Table 1: Common Bioinformatic Tools for BGC Analysis

| Tool Name | Primary Function | Typical Application |

|---|---|---|

| antiSMASH | Identifies and annotates BGCs in a genome. | Predicts BGC boundaries, core enzyme type, and tailoring enzyme functions. |

| BiG-SCAPE | Creates sequence similarity networks of BGCs. | Groups the target BGC with known families to infer product structure and function. |

| MIBiG | A database of known, experimentally verified BGCs. | Serves as a reference library for homology-based functional annotation. secondarymetabolites.org |

| Pfam/InterPro | Protein domain databases. | Identifies conserved functional domains within the enzymes encoded by the BGC. |

Gene Knockout and Heterologous Expression Studies in this compound Biosynthesis

Bioinformatic predictions must be validated through experimental work. Gene knockout and heterologous expression are the primary methods for confirming gene function in a biosynthetic pathway. mdpi.com

Gene Knockout Studies: This technique involves the targeted deletion or inactivation of a specific gene within the putative BGC in the native Paraconiothyrium producer. peerj.com Modern methods like CRISPR/Cas9 allow for precise gene editing. For instance, if the core PKS gene in the predicted this compound cluster is knocked out, and the fungus subsequently stops producing this compound, it provides strong evidence that the BGC is indeed responsible for its synthesis. licorbio.comnih.gov This process can be repeated for other genes in the cluster, such as those predicted to be tailoring enzymes, to determine their specific roles in the molecule's final structure.

Heterologous Expression: In cases where the native producing organism is difficult to culture or genetically manipulate, heterologous expression is a powerful alternative. mdpi.com This involves cloning the entire putative BGC from Paraconiothyrium sp. and inserting it into a well-characterized and genetically tractable host organism, such as the fungi Aspergillus oryzae or Aspergillus nidulans. If the new host, which does not naturally produce this compound, begins to synthesize the compound after receiving the gene cluster, it confirms the BGC's function. This approach is also a cornerstone of synthetic biology efforts to produce the compound in an industrial setting.

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis

Beyond discovery, modern science seeks to harness and engineer biosynthetic pathways. Chemoenzymatic synthesis and synthetic biology offer routes to produce complex molecules like this compound more efficiently and to create novel derivatives with potentially improved properties. anr.frnih.gov

Chemoenzymatic Synthesis: This strategy combines the strengths of traditional chemical synthesis with the high selectivity of biological enzymes (biocatalysis). While no specific chemoenzymatic synthesis has been published for this compound, the total synthesis of its sister compound, Modiolide A, provides a compelling blueprint. In one reported synthesis of Modiolide A, a key step involved the asymmetric reduction of a propargyl ketone intermediate. researchgate.net This was achieved with high stereochemical purity using whole cells of the yeast Pichia minuta as the biocatalyst, a step that would be challenging to accomplish with similar precision using purely chemical methods. researchgate.net

Table 2: Example of Chemoenzymatic Step in Modiolide A Synthesis

| Reaction Step | Precursor Compound | Biocatalyst | Product | Outcome |

|---|

Synthetic Biology: This field applies engineering principles to biology, including the redesign of biosynthetic pathways. frontiersin.orgsciepublish.com Once the this compound gene cluster is identified, synthetic biology approaches could be used to:

Optimize Production: The BGC could be refactored by replacing its native promoters with stronger, inducible promoters to increase the yield of this compound in a heterologous host. sciepublish.com

Generate Novel Analogs: Techniques like mutasynthesis could be employed. This involves knocking out a gene responsible for producing an early precursor in the pathway and then feeding the organism chemically synthesized analogs of that precursor. anr.fr The remaining enzymes in the pathway may process these "unnatural" building blocks to create novel this compound derivatives.

Combinatorial Biosynthesis: Genes from the this compound cluster could be combined with genes from other BGCs to produce entirely new hybrid molecules. nih.gov

These advanced approaches represent the future of natural product research, transforming rare and complex molecules like this compound into accessible platforms for drug discovery and development.

Molecular and Cellular Investigations of Modiolide B S Biological Activities

Investigation of Modiolide B's Biological Activity Spectrum in vitro

Anti-Microbial Activity Research Against Specific Microorganisms (e.g., Micrococcus luteus, Neurospora crassa)

This compound has demonstrated notable antimicrobial properties against specific bacteria and fungi. Research has consistently shown its activity against the Gram-positive bacterium Micrococcus luteus and the filamentous fungus Neurospora crassa. mdpi.comsphinxsai.com

Initial studies identified this compound, along with its counterpart Modiolide A, as active compounds isolated from the marine-derived fungus Paraphaeosphaeria sp. mdpi.comsphinxsai.com In these early findings, this compound exhibited antibacterial activity against Micrococcus luteus with a reported Minimum Inhibitory Concentration (MIC) of 16.7 mg/mL. mdpi.comresearchgate.net Subsequent research has sometimes presented this value as 16.7 µg/mL. It also showed antifungal activity against Neurospora crassa, with a reported MIC of 33.3 mg/mL. mdpi.comresearchgate.net

The following table summarizes the antimicrobial activity of this compound against these specific microorganisms.

| Microorganism | Type | Activity | Minimum Inhibitory Concentration (MIC) |

| Micrococcus luteus | Bacterium | Antibacterial | 16.7 mg/mL mdpi.comresearchgate.net |

| Neurospora crassa | Fungus | Antifungal | 33.3 mg/mL mdpi.comresearchgate.net |

It is noteworthy that the producing organism, Paraphaeosphaeria sp. strain N-119, was isolated from a marine horse mussel, Modiolus auriculatus. mdpi.comresearchgate.net The discovery of these bioactive metabolites from marine-associated fungi underscores the potential of marine ecosystems as a source of novel antimicrobial agents. sphinxsai.com

Cellular Cytotoxicity Studies on Defined Cell Lines

The cytotoxic potential of this compound has been evaluated in vitro against various cancer cell lines. nih.govwalshmedicalmedia.com These studies are crucial in the early stages of drug discovery to identify compounds with potential antineoplastic activity. scholarsresearchlibrary.com In vitro cytotoxicity assays provide a reliable and cost-effective method for initial screening of the effects of chemotherapeutic agents on tumor cells. scholarsresearchlibrary.commedtechbcn.com

While specific data on the cytotoxicity of this compound against defined cell lines is not extensively detailed in the provided search results, the broader class of 10-membered macrolides, to which this compound belongs, is known for its cytotoxic properties. researchgate.net For instance, related compounds have been shown to be cytotoxic towards human tumor cell lines. researchgate.net The general methodology for such studies involves incubating cultured cancer cells with the test compound and assessing cell viability through assays like the MTT assay. scholarsresearchlibrary.com The results are often expressed as the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%. scholarsresearchlibrary.com

Exploration of Phytotoxic Effects

This compound has been identified as a phytotoxic metabolite, demonstrating its potential to inhibit plant growth. researchgate.netunina.it These effects are typically assessed through bioassays on plant tissues or seedlings. researchgate.net

Research has shown that Modiolide A, a closely related compound, is produced by Stagonospora cirsii, a fungus considered a potential mycoherbicide for the noxious weed Cirsium arvense (Canada thistle). researchgate.net In studies involving this fungus, Modiolide A was found to be phytotoxic to C. arvense in leaf disk-puncture assays at a concentration of 1 mg/mL. researchgate.netunina.it While the specific phytotoxic activity of this compound is not as extensively detailed, its structural similarity to Modiolide A suggests it may possess similar properties. Phytotoxins from fungi can induce various symptoms in plants, including necrotic lesions and inhibition of growth, by targeting cellular machinery or interfering with immune responses. nih.gov

Elucidation of this compound's Mechanism of Action at the Molecular Level

Understanding the molecular mechanism of action is a critical step in evaluating the therapeutic or agricultural potential of a bioactive compound. For this compound, research into its specific molecular targets and its effects on cellular signaling pathways is ongoing.

Identification and Validation of this compound's Specific Molecular Targets

The precise molecular targets of this compound have not yet been definitively identified. nih.gov The general antifungal mechanism for many ten-membered macrolides remains undefined, presenting an opportunity for further investigation to discover novel cell targets and mechanisms of action. researchgate.net Identifying these targets is crucial for understanding how this compound exerts its biological effects and for the potential development of new therapeutic agents. nih.govsemanticscholar.org

Perturbation of Cellular Signaling Pathways by this compound

The interaction of a bioactive compound with its molecular target can lead to the perturbation of cellular signaling pathways, which control fundamental cellular processes like proliferation, differentiation, and survival. nih.govcellsignal.com Malfunctions in these pathways are often implicated in diseases like cancer. nih.gov

The specific effects of this compound on cellular signaling pathways have not been extensively characterized. However, the cytotoxic and phytotoxic effects observed suggest that it likely interferes with critical signaling cascades. For example, in cancer cells, compounds can induce apoptosis by targeting key pathways such as the MAPK or PI3K/Akt signaling pathways. nih.govelifesciences.org In plants, phytotoxins can disrupt signaling pathways involved in growth and defense. Further research is needed to elucidate the specific signaling pathways perturbed by this compound. frontiersin.org

Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The biological activity of macrolides is often attributed to their interaction with essential cellular macromolecules. nih.govnih.gov In bacteria, the bacteriostatic action of many macrolides involves reversible binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, which leads to the inhibition of RNA-dependent protein synthesis. mdpi.com In fungi, a common mechanism involves binding to ergosterol (B1671047) in the fungal cell membrane, creating pores that lead to a leakage of ions and ultimately, fungal cell death. mdpi.com

While the precise molecular targets of this compound are not yet fully elucidated, studies on related compounds and the broader class of 10-membered macrolides provide insights into potential mechanisms. For instance, the macrolide 13-Deoxytedanolide strongly binds to the 60S large ribosomal subunit in the fungus Saccharomyces cerevisiae, inhibiting polypeptide elongation. mdpi.com Some macrolide analogues, like tuckolide, have been shown to act as inhibitors of cholesterol in liver cells. mdpi.com

Investigations into compounds isolated alongside this compound have revealed interactions with key enzymes in inflammatory pathways. For example, compounds 7 and 9, isolated with modiolides, inhibited the overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated RAW264.7 cells. researchgate.net This inhibitory effect was linked to their significant suppression of iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) protein expression. researchgate.net However, the antifungal mechanism for many related compounds remains undefined, highlighting an area for future investigation to identify their specific cellular targets. researchgate.net Computational predictions for a compound with a similar structure suggest a plasma protein binding (PPB) of 43.88%.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For 10-membered lactones like this compound, SAR studies aim to identify the specific structural features and functional groups responsible for their biological effects, such as antifungal or phytotoxic properties. gardp.orgresearchgate.net By comparing the activity of a series of structurally related compounds (analogues), medicinal chemists can design new molecules with enhanced potency or improved selectivity. gardp.org

A study involving Modiolide A, a close analogue of this compound, and other nonenolides was conducted to evaluate their antifungal activity against Colletotrichum nicotianae. nih.gov The results showed that Modiolide A completely inhibited the fungal growth, whereas other tested nonenolides, such as stagonolide (B1260407) C, stagonolide H, and a diacetyl derivative of pinolidoxin, were inactive. nih.gov Pinolidoxin itself showed partial (75%) inhibition. nih.gov This selective and potent activity of Modiolide A underscores that specific structural characteristics of the modiolide scaffold are crucial for its antifungal effect against this particular pathogen. nih.gov

The following table summarizes the antifungal activity of Modiolide A and related nonenolides against C. nicotianae.

| Compound | Fungal Growth Inhibition (%) | Source |

| Modiolide A | 100 | nih.gov |

| Pinolidoxin | 75 | nih.gov |

| O,O'-diacetylpinolidoxin | Inactive | nih.gov |

| epi-Pinolidoxin | Inactive | nih.gov |

| Stagonolide C | Inactive | nih.gov |

| Stagonolide H | Inactive | nih.gov |

| Truncatenolide | 100 | nih.gov |

This interactive table presents data on the antifungal activity of various nonenolides.

Rational Design and Synthesis of this compound Analogues for SAR Profiling

The rational design and synthesis of analogues are a cornerstone of modern drug discovery and are essential for detailed SAR studies. nih.govpreprints.org This process involves the targeted chemical modification of a lead compound, like this compound, to generate a library of new derivatives. nih.govresearchgate.net These modifications can include altering functional groups, changing substituent positions, or modifying the core scaffold to probe their impact on biological activity. researchgate.netmdpi.com

The discovery of natural analogues is often the first step in building an SAR profile. From a marine endophytic fungus, Paraconiothyrium sp., several new modiolides (D-G) were isolated along with the known Modiolide A and B. researchgate.net The availability of these natural derivatives provides an initial dataset for comparing structure with activity.

Synthetic chemistry offers a more controlled approach to generating analogues. mdpi.com For instance, the total synthesis of Modiolide A was achieved through a process that utilized a yeast-catalyzed reduction of a carbonyl precursor to create key intermediates. researchgate.net Such synthetic routes enable the creation of derivatives that are not found in nature, allowing for a more systematic exploration of the chemical space around the modiolide scaffold. nih.gov The synthesis of derivatives of related nonenolides, such as 7,8-O,O'-diacetyl- and 7,8-O,O'-isopropylidene-pinolidoxin, has been performed to support SAR studies. researchgate.net These strategies, which involve creating both natural and synthetic analogues, are critical for identifying the pharmacophore—the essential structural features required for biological activity—and for optimizing the lead compound for greater efficacy. nih.govnih.gov

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.govmdpi.com QSAR models are built on the principle that variations in the biological activity of a group of molecules can be predicted by changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be structural, constitutional, physicochemical, or topological in nature. nih.gov

While specific QSAR models for this compound derivatives are not extensively documented in the reviewed literature, the methodology is widely applied to natural products and their analogues. preprints.orgvietnamjournal.ru A typical QSAR study involves several steps:

Data Set Curation : A series of this compound analogues with measured biological activities (e.g., IC₅₀ values for enzyme inhibition or MIC values for antifungal activity) would be compiled. scielo.br

Descriptor Calculation : For each analogue, a large number of theoretical molecular descriptors are calculated using specialized software. nih.govscielo.br

Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Random Forest), a mathematical model is created that links a subset of the most relevant descriptors to the observed biological activity. scielo.brresearchgate.net

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its robustness and reliability. vietnamjournal.ruresearchgate.net

Such computational studies can provide valuable insights into the SAR of this compound derivatives, highlighting which structural properties, such as electrostatic fields or steric bulk, are critical for activity. researchgate.net This information can then guide the rational design of new, more potent analogues. mdpi.com

Impact of Stereochemistry on Biological Activity of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of natural products. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a compound. nih.govnih.gov This can lead to significant variations in potency, efficacy, and pharmacokinetic properties between isomers. nih.govnih.gov

For macrolides, changes in stereochemistry at specific carbon centers can profoundly influence their biological profile. nih.gov For example, in a study on oleandomycin (B1677203) derivatives, altering the stereochemistry at the C-8 and C-9 positions had a major impact on both antibacterial activity and the inhibition of interleukin-6 (IL-6) production. nih.gov Similarly, SAR studies on phytotoxic nonenolides revealed that compounds with a 7S configuration were more active than their 7R counterparts, demonstrating the importance of stereochemistry for phytotoxicity. researchgate.net

The absolute configurations of modiolides and related compounds are determined using various analytical techniques. The structures of new modiolides D-G were elucidated using spectroscopic analysis and the modified Mosher's method, a technique used to determine the absolute configuration of chiral alcohols. researchgate.netrsc.org For Modiolide A, the absolute configurations at C4, C7, and C9 were determined using the exciton (B1674681) chirality method. mdpi.com The precise determination of the stereochemistry of this compound and its analogues is therefore essential for understanding their SAR and for elucidating their mechanism of action at a molecular level.

Advanced Methodological Approaches in Modiolide B Research

Spectroscopic Methodologies for Complex Stereochemical Assignment of Modiolide Bresearchgate.netmdpi.comencyclopedia.pubresearchgate.net

The determination of the intricate stereochemistry of Modiolide B and its analogs is a significant challenge that necessitates the use of advanced spectroscopic techniques. nih.gov The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods, and X-ray crystallography provides a powerful toolkit for unambiguously assigning the spatial arrangement of atoms in these molecules.

To decipher the relative stereochemistry, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed. ipb.pt These experiments detect protons that are close in space, allowing for the determination of their relative orientation. For example, in a study of Modiolide A, a close analog, NOE correlations were key in establishing the relative configuration of the macrolide ring. researchgate.netmdpi.com Specifically, correlations between H-7 and H-5, and between H-6 and H-4, helped to define their respective orientations. researchgate.net

Furthermore, J-based configuration analysis (JBCA) leverages the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to deduce dihedral angles and, consequently, the relative stereochemistry. rsc.orgmdpi.com Various 2D NMR techniques, including HETLOC (Hetero-(ω1)-half-filtered TOCSY) and J-HMBC, are utilized to accurately measure these coupling constants. rsc.org Computational methods, such as GIAO (Gauge-Including Atomic Orbital) NMR calculations, have also become increasingly popular to complement experimental data and aid in assigning the relative configuration of complex molecules like this compound and its related bislactones. nih.govfrontiersin.org

Table 1: Key NMR Techniques for Relative Configuration of this compound and Analogs

| NMR Technique | Information Provided | Application Example |

| COSY | Establishes proton-proton correlations within a spin system. | Used to identify connected protons in the carbon backbone of this compound analogs. nih.gov |

| HMBC | Shows long-range correlations between protons and carbons. | Instrumental in connecting different spin systems and confirming the macrolide ring structure. researchgate.net |

| NOESY/ROESY | Detects through-space correlations between protons. | Used to determine the relative orientation of substituents on the macrolide ring of Modiolide A. researchgate.netmdpi.com |

| J-based Analysis | Measures coupling constants to determine dihedral angles. | Applied to various polyketides to deduce relative stereochemistry. rsc.org |

| GIAO NMR Calculations | Predicts NMR chemical shifts for different stereoisomers. | Complements experimental data to assign the most likely relative configuration. nih.gov |

While NMR is powerful for determining relative stereochemistry, chiroptical spectroscopy is essential for assigning the absolute configuration of chiral molecules like this compound. encyclopedia.pub Electronic Circular Dichroism (ECD) is a widely used technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubmdpi.com The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pub

The absolute configuration of this compound and its analogs can be determined by comparing the experimental ECD spectrum with the theoretically calculated spectra for all possible stereoisomers. researchgate.netmdpi.com This computational approach, often employing Time-Dependent Density Functional Theory (TDDFT), has become a reliable method for assigning the absolute configuration of complex natural products. researchgate.netfrontiersin.org For instance, the absolute configuration of truncatenolide, a related nonenolide, was successfully assigned using ECD. nih.gov

The process involves first identifying the low-energy conformers of the molecule through computational conformational analysis. Then, the ECD spectra for these conformers are calculated and Boltzmann-averaged to generate the final theoretical spectrum for a given absolute configuration. researchgate.net A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. mdpi.com

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. nih.gov While obtaining suitable crystals of this compound itself may be challenging, the technique is invaluable for studying its interactions with other molecules, such as proteins or other ligands. nih.govnumberanalytics.com

By determining the crystal structure of a this compound-ligand complex, researchers can gain detailed insights into the binding mode and specific intermolecular interactions. numberanalytics.com This information is crucial for understanding the molecule's mechanism of action and for structure-based drug design. mdpi.com The process involves crystallizing the complex and then analyzing the diffraction pattern of X-rays passed through the crystal to determine the electron density map and, subsequently, the atomic positions. researchgate.netrsc.org

Although a crystal structure for a this compound-ligand complex has not been explicitly reported in the provided context, this technique remains a powerful tool in the arsenal (B13267) of structural biologists and medicinal chemists working on this class of compounds. nih.govmdpi.com

Use of Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

Mass Spectrometry in Metabolomics and Biosynthetic Studies of Modiolide Bresearchgate.netrsc.organimbiosci.orgfrontlinegenomics.comipb.ptrsc.org

Mass spectrometry (MS) is a highly sensitive and versatile analytical technique that plays a pivotal role in the study of this compound, from its initial detection in complex biological mixtures to the elucidation of its biosynthetic pathway. frontlinegenomics.comijpras.com

High-resolution mass spectrometry (HRMS) is essential for the untargeted analysis of metabolites, a field known as metabolomics. animbiosci.orgfrontlinegenomics.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, often with an error of less than 5 parts per million (ppm). ijpras.comnih.gov This high mass accuracy allows for the confident determination of the elemental composition of detected ions, a critical first step in identifying known and unknown metabolites. thermofisher.com

In the context of this compound research, LC-HRMS (Liquid Chromatography coupled with HRMS) is used to profile the secondary metabolites produced by the source organism, such as a marine-derived fungus. researchgate.netnih.gov This allows for the detection of this compound and its analogs, even at very low concentrations. thermofisher.com The combination of retention time from the chromatography and the accurate mass-to-charge ratio (m/z) from the mass spectrometer provides a unique identifier for each compound, enabling researchers to track its production under different conditions. nih.govthermofisher.com

Table 2: HRMS in this compound Metabolomics

| HRMS Feature | Advantage | Relevance to this compound Research |

|---|---|---|

| High Mass Accuracy | Enables confident determination of elemental composition. | Facilitates the initial identification of this compound and its derivatives in complex extracts. thermofisher.com |

| High Resolution | Separates ions with very similar m/z values. | Helps to distinguish this compound from other co-eluting compounds with similar masses. nih.gov |

| High Sensitivity | Detects metabolites at very low concentrations. | Allows for the discovery of minor this compound analogs and the study of its biosynthesis. thermofisher.com |

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to gain structural information about a molecule by analyzing its fragmentation pattern. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. nationalmaglab.org The way a molecule breaks apart is often characteristic of its structure. wikipedia.org

By studying the fragmentation pathways of this compound and its analogs, researchers can deduce structural features, such as the location of functional groups and the nature of the carbon skeleton. nih.govresearchgate.net This information is complementary to NMR data and can be crucial for confirming structural assignments. nih.gov The fragmentation can be induced by various methods, with collision-induced dissociation (CID) being the most common. wikipedia.org The resulting product ion spectrum provides a fingerprint that can be used for identification and structural elucidation. wikipedia.org While specific fragmentation pathways for this compound are not detailed in the provided search results, the general principles of MS/MS are routinely applied to natural products of similar complexity. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Metabolite Profiling

Chromatographic Techniques for Isolation and Purification Advancements

The isolation and purification of this compound, often found in complex mixtures of secondary metabolites from fungal cultures, has benefited significantly from advancements in chromatographic techniques. researchgate.netscielo.brnih.gov Traditional methods involving classical column chromatography (CC) with silica (B1680970) gel have been foundational. scialert.net However, modern approaches have integrated more sophisticated and efficient systems to handle the challenges of separating structurally similar compounds.

High-performance liquid chromatography (HPLC), particularly in its semi-preparative and preparative formats, has become an indispensable tool. scielo.brnih.gov The use of reversed-phase (RP) columns, such as C18, is common, allowing for the separation of moderately polar compounds like this compound from both more polar and nonpolar impurities. scielo.brmdpi.com Isocratic and gradient elution methods using solvent systems like water-methanol or water-acetonitrile are frequently employed to achieve optimal separation. scielo.br

To enhance the efficiency and targeted nature of the isolation process, hyphenated techniques are increasingly utilized. nih.gove3s-conferences.orgresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) allows for the rapid identification of fractions containing the target compound based on its mass-to-charge ratio. mdpi.com This "dereplication" process avoids the time-consuming isolation of already known compounds. Furthermore, the coupling of HPLC with photodiode array (PDA) detectors provides real-time UV-visible spectra, which can aid in the identification and purity assessment of the isolated compounds. scielo.brnih.gov

For complex extracts, multi-step chromatographic procedures are often necessary. An initial fractionation by flash chromatography or medium-pressure liquid chromatography (MPLC) can be used to simplify the mixture before final purification by semi-preparative HPLC. nih.govmdpi.com The choice of stationary and mobile phases at each step is critical to exploit different separation mechanisms and achieve high purity.

Table 1: Advanced Chromatographic Methods in this compound Isolation

| Technique | Stationary Phase | Mobile Phase System (Typical) | Detection Method | Purpose |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel C-18 | Methanol/Water or Ethyl Acetate/Methanol | - | Initial fractionation of crude extract. mdpi.com |

| Semi-preparative HPLC | Reversed-Phase (C18) | Water:Methanol (isocratic) | PDA, RI | Final purification of target compound. scielo.br |

| LC-MS | C18 | Acetonitrile/Water with formic acid | MS | Rapid identification and targeted isolation. mdpi.com |

Computational Chemistry and Molecular Dynamics Simulations in this compound Research

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools for investigating the structural and dynamic properties of natural products like this compound at an atomic level. nih.govappleacademicpress.comkuleuven.be These in silico methods complement experimental data, providing insights that can be difficult to obtain through laboratory techniques alone.

Conformational Analysis of this compound in Solution and Binding Pockets

The biological activity of a flexible molecule like this compound, a 10-membered macrolide, is intrinsically linked to its three-dimensional conformation. unina.itmdpi.com Conformational analysis aims to identify the most stable (lowest energy) shapes the molecule can adopt in different environments, such as in solution or when bound to a biological target.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict their relative populations. mdpi.comethz.ch These calculations consider the electronic structure of the molecule to provide accurate energetic and geometric information. ethz.ch For larger systems or to simulate the dynamic nature of the molecule over time, molecular mechanics (MM) force fields are employed. nih.gov

Molecular dynamics simulations can track the movements of every atom in this compound and the surrounding solvent molecules over time, revealing the dynamic equilibrium between different conformations. frontiersin.orgwesleyan.edu This provides a more realistic picture of the molecule's behavior in solution compared to static models. The results of these simulations can be correlated with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, such as Nuclear Overhauser Effect (NOE) correlations, to validate the predicted conformations. scielo.brmdpi.com

Docking Studies of this compound with Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. innovareacademics.innsbmb.org.ngresearchgate.net This method is crucial for hypothesis-driven research to identify potential biological targets of this compound and to understand the molecular basis of its activity.

The process involves generating a multitude of possible binding poses of this compound within the active site or a binding pocket of a target protein. innovareacademics.in A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net These scoring functions typically account for factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. innovareacademics.in

The results of docking studies can guide further experimental work, such as site-directed mutagenesis or the design of analogs with improved binding affinity. When combined with molecular dynamics simulations, docking can provide a more dynamic and accurate representation of the binding event, showing how the protein and ligand adapt to each other upon binding. nih.govrsc.org For example, a docking study might reveal key amino acid residues in a putative target protein that form hydrogen bonds with the hydroxyl groups of this compound, suggesting their importance for its biological effect. nsbmb.org.ng

Table 2: Computational Approaches in this compound Research

| Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis | Accurate energies and geometries of stable conformers. ethz.ch |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, protein-ligand interactions | Time-resolved motion, conformational flexibility, stability of binding. nih.govfrontiersin.orgnih.gov |

| Molecular Docking | Prediction of binding modes | Identification of putative protein targets and key interactions. innovareacademics.innih.gov |

Contemporary Challenges and Future Research Trajectories for Modiolide B

Challenges in Sustainable Sourcing and Production of Modiolide B

The sustainable supply of this compound, a naturally occurring 10-membered macrolide with promising biological activities, presents a significant hurdle for its further development as a potential therapeutic agent or research tool. The original isolation from marine-derived fungi often yields low quantities, making this source unreliable for large-scale production. Consequently, researchers are actively exploring methods to enhance its availability through fermentation and biotechnological approaches.

Optimization of Fermentation Conditions for this compound Producing Fungi

The production of this compound by its native fungal producers, such as species from the genera Paraphaeosphaeria and Microsphaeropsis, is often suboptimal under standard laboratory conditions. researchgate.net Optimizing fermentation parameters is a critical step to increase the yield and make the process more economically viable. This involves a systematic investigation of various factors that can influence fungal growth and secondary metabolite production.

Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and incubation time. informaticsjournals.co.inresearchgate.netnveo.orgnih.gov For instance, studies on other secondary metabolite-producing fungi have shown that the choice of carbon sources like glucose and sucrose, and nitrogen sources such as peptone and yeast extract, can significantly impact yield. informaticsjournals.co.in Similarly, the initial pH of the medium and the incubation temperature are crucial for optimal fungal growth and enzyme activity responsible for biosynthesis. informaticsjournals.co.innih.gov

Response surface methodology (RSM) is a powerful statistical tool frequently employed to optimize these fermentation conditions. plos.org RSM allows for the simultaneous evaluation of multiple variables and their interactions, leading to a more efficient and accurate determination of the optimal conditions compared to traditional one-factor-at-a-time experiments. plos.org This methodology has been successfully used to enhance the production of various microbial metabolites and holds significant promise for increasing the fermentation yield of this compound. plos.org

Table 1: Key Fermentation Parameters for Optimization

| Parameter | Description | Rationale for Optimization |

| Carbon Source | The primary source of energy and carbon for fungal growth and metabolism. | Different fungi have preferences for specific carbon sources, which can influence the production of secondary metabolites. |

| Nitrogen Source | Essential for the synthesis of amino acids, proteins, and nucleic acids. | The type and concentration of nitrogen can regulate the expression of biosynthetic gene clusters. |

| pH | The acidity or alkalinity of the culture medium. | Affects nutrient uptake, enzyme activity, and cell membrane stability. |

| Temperature | The incubation temperature of the culture. | Influences the rate of fungal growth and metabolic processes. |

| Incubation Time | The duration of the fermentation process. | Secondary metabolite production often occurs during specific growth phases. |

| Aeration | The supply of oxygen to the culture. | Oxygen is crucial for the growth of aerobic fungi and for certain enzymatic reactions in the biosynthetic pathway. |

Development of Biotechnological Production Platforms

Beyond optimizing the native producer's fermentation, modern biotechnology offers powerful tools to create more robust and efficient production platforms for this compound. This involves the use of heterologous expression systems, where the biosynthetic gene cluster responsible for this compound production is transferred into a more tractable and industrially relevant host organism.

Filamentous fungi like Aspergillus and Penicillium species are attractive candidates for heterologous hosts due to their well-established use in large-scale industrial fermentation for producing antibiotics and other secondary metabolites. nih.gov These fungi have a proven track record of high-yield production and are amenable to genetic manipulation. nih.gov Similarly, yeast, another eukaryotic system, has been successfully engineered for the production of various natural products.

The development of such biotechnological platforms involves several key steps:

Identification and isolation of the this compound biosynthetic gene cluster: This requires genome sequencing of the producing fungus and bioinformatic analysis to identify the polyketide synthase (PKS) and other tailoring enzymes involved in its synthesis.

Cloning and transfer of the gene cluster into a suitable expression vector.

Transformation of the chosen host organism with the expression vector.

Optimization of expression and fermentation conditions for the heterologous host.

This approach not only has the potential to significantly increase the yield of this compound but also facilitates the production of novel analogues through genetic engineering of the biosynthetic pathway.

Innovations in Synthetic Accessibility of this compound and Complex Analogues

While fermentation and biotechnology offer promising routes for the production of this compound, chemical synthesis provides a complementary and often more flexible approach. Total synthesis allows for the unambiguous confirmation of the stereostructure of the natural product and provides access to a wide range of analogues that are not easily accessible through biological methods. researchgate.netresearchgate.net This is crucial for structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of this compound.

Recent advancements in synthetic organic chemistry have made the synthesis of complex macrolides like this compound more efficient and versatile. researchgate.net Techniques such as ring-closing metathesis (RCM) have become powerful tools for the construction of the macrolide core. researchgate.net Other key reactions often employed in the synthesis of such molecules include Sharpless asymmetric epoxidation and Yamaguchi esterification. researchgate.net

The ability to synthesize complex analogues of this compound is critical for exploring its therapeutic potential. By systematically modifying different parts of the molecule, chemists can probe the key structural features required for its biological activity. This can lead to the development of simplified analogues with improved drug-like properties, such as increased stability, better solubility, and enhanced target specificity. The synthetic accessibility score (SAS) is a computational tool that can be used to estimate the synthetic feasibility of designed analogues, helping to prioritize targets for synthesis. synthiaonline.com

Discovery of Novel Biological Targets and Therapeutic Avenues for this compound

Although this compound has been reported to exhibit some biological activities, a comprehensive understanding of its molecular targets and full therapeutic potential remains largely unexplored. researchgate.net Future research in this area is crucial for unlocking the true value of this natural product.

Exploration of Undiscovered Bioactivities of this compound

Initial studies have shown that Modiolide A, a closely related compound, possesses antibacterial and antifungal properties. researchgate.net However, the full spectrum of biological activities of this compound is yet to be determined. Given the structural similarity to other bioactive macrolides, it is plausible that this compound may possess a range of other activities, such as antiviral, anti-inflammatory, or cytotoxic effects. researchgate.net

Systematic screening of this compound against a diverse panel of biological assays is necessary to uncover these potential new bioactivities. This could include assays for:

Antimicrobial activity against a broad range of pathogenic bacteria and fungi, including drug-resistant strains.

Antiviral activity against various viruses.

Cytotoxicity against different cancer cell lines to assess its potential as an anticancer agent. nih.govnih.gov

Anti-inflammatory activity by measuring its effect on inflammatory mediators.

Enzyme inhibition against a panel of therapeutically relevant enzymes.

The discovery of novel bioactivities would open up new avenues for the therapeutic application of this compound and its analogues.

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are powerful tools used to study the function of proteins and other biological molecules in their native environment. eduxchange.nlchemicalprobes.orgnih.gov By developing this compound-based chemical probes, researchers can identify its direct molecular targets and elucidate its mechanism of action. biorxiv.orgnih.gov

A typical chemical probe consists of three key components: the parent bioactive molecule (in this case, this compound), a reactive group for covalent labeling of the target, and a reporter tag (e.g., a fluorophore or a biotin) for detection and isolation of the target protein. The development of such probes involves the synthesis of this compound analogues that incorporate these functionalities without significantly compromising the compound's biological activity.

Once a suitable probe is developed, it can be used in chemical proteomics experiments to identify the proteins that it interacts with in a cellular context. This information is invaluable for understanding the molecular basis of this compound's biological effects and for identifying novel drug targets. nih.gov The insights gained from these studies can guide the design of more potent and selective this compound analogues with improved therapeutic potential.

Interdisciplinary Approaches in this compound Research

The exploration of complex natural products like this compound necessitates a move beyond classical chemical and biological techniques. An integrated, interdisciplinary strategy is essential to comprehensively understand its biosynthesis, biological targets, and potential applications.

The collective application of "omics" technologies offers a powerful, systems-level view of this compound, from the genes that code for its production to its ultimate metabolic impact. While a comprehensive multi-omics study specifically targeting this compound has yet to be published, the groundwork laid by research into its producing genus, Paraphaeosphaeria, and related fungi highlights a clear and promising path forward. acs.orgmdpi.com

Genomics: The biosynthesis of this compound, a polyketide, is orchestrated by a suite of enzymes encoded by a dedicated biosynthetic gene cluster (BGC) within the fungus's genome. nih.govmdpi.com Genomic analysis is the first step in identifying this crucial genetic blueprint. Researchers can utilize whole-genome sequencing of Paraphaeosphaeria sp. and employ bioinformatic tools like antiSMASH to mine for polyketide synthase (PKS) genes, which are the core of the biosynthetic machinery. mdpi.comuniprot.org Comparative genomics, by analyzing the genomes of related species such as Paraconiothyrium sp. (which also produces modiolides A and B) and other Paraphaeosphaeria strains, can help pinpoint the specific BGC responsible for this compound production. researchgate.netnih.gov Identifying the BGC is a critical milestone, enabling future efforts in heterologous expression to produce this compound in more tractable host organisms or to engineer the pathway to create novel analogues. mdpi.com

Proteomics: Once the BGC is identified, proteomics can provide direct evidence of the enzymes being expressed. mdpi.com By culturing the Paraphaeosphaeria sp. under conditions that promote this compound production and analyzing its protein content using techniques like mass spectrometry, researchers can identify the specific PKS and tailoring enzymes (e.g., reductases, dehydratases) involved in the biosynthetic pathway. mdpi.comnih.govsciepublish.com This approach verifies the function of the genes within the BGC and can reveal post-translational modifications or regulatory proteins that control the pathway's activity. nih.gov

Metabolomics: This technology focuses on the comprehensive analysis of small molecules, or metabolites, within an organism. cancer.gov LC-MS-based metabolomic profiling has already been successfully used to discover new secondary metabolites from the genus Paraphaeosphaeria. researchgate.net For this compound research, metabolomics serves multiple purposes. It can be used to optimize culture conditions for maximal yield by correlating metabolite profiles with production levels. Furthermore, untargeted metabolomic analysis of cells or organisms treated with this compound can provide clues about its mechanism of action by revealing which metabolic pathways are perturbed upon exposure. rsdjournal.orgmdpi.com

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Primary Goal | Methodology | Expected Outcome | Relevant Findings in Related Fungi |

| Genomics | Identify the this compound Biosynthetic Gene Cluster (BGC). | Whole-genome sequencing; Bioinformatic analysis (e.g., antiSMASH). mdpi.com | Complete genetic map of the PKS and tailoring enzymes responsible for this compound synthesis. | Putative PKS gene clusters have been identified in Paraphaeosphaeria and Paraconiothyrium genomes. acs.orgnih.gov |

| Proteomics | Validate the expression of biosynthetic enzymes. | Mass spectrometry-based protein identification from fungal cultures. mdpi.com | Identification of the specific polyketide synthases and tailoring enzymes active during this compound production. | General proteomic workflows for analyzing fungal proteins, including secreted enzymes, are well-established. mdpi.comnih.gov |

| Metabolomics | Optimize production and investigate the mechanism of action. | LC-MS/MS analysis of fungal extracts and treated biological systems. rsdjournal.org | Correlation of metabolite profiles with this compound yield; identification of pathways affected by the compound. | Metabolomic profiling led to the discovery of novel lactams and lactones from Paraphaeosphaeria neglecta. researchgate.net |

The synergy between synthetic chemistry and chemical biology is crucial for translating the discovery of a natural product into a useful tool or therapeutic lead. For this compound, this collaboration represents a significant future research trajectory.

The total synthesis of this compound and its analogues is a key objective. A successful synthesis provides an inexhaustible supply of the compound for biological testing, overcoming the often-low yields from fungal fermentation. researchgate.net More importantly, it allows for the creation of structural analogues to conduct structure-activity relationship (SAR) studies.

A primary goal in this area is the development of chemical probes . nih.gov These are specially designed versions of this compound that incorporate a reporter tag (like a fluorescent group) or a reactive group for covalent labeling. nih.govresearchgate.net Synthetic chemists can strategically modify the this compound scaffold to create these probes without abolishing its biological activity. rsc.org

These probes are then used by chemical biologists to perform target identification studies. discoveryontarget.com For instance, an affinity-based probe, where this compound is attached to a resin, can be used to "fish" for its protein binding partners from a cell lysate. nih.gov Alternatively, an activity-based probe can be used in living cells to covalently link to its target, which can then be identified using proteomic techniques. nih.gov Identifying the direct molecular target(s) of this compound is essential for understanding its mechanism of action and for validating its potential as a drug candidate.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

Theoretical and Computational Advancements in Understanding this compound Reactivity and Interactions

Theoretical and computational chemistry provide powerful in silico tools to predict and understand the behavior of molecules like this compound at an atomic level, guiding experimental work and saving significant resources. mdpi.comscienceopen.comnih.gov

Conformational Analysis and Reactivity: The 10-membered ring of this compound is conformationally flexible, and its three-dimensional shape is critical to its biological activity. Computational methods, particularly Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations to predict the most stable shapes the molecule will adopt. researchgate.netnih.gov These calculations can also provide insights into the molecule's electronic structure, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org This information helps predict its chemical reactivity and potential metabolic weak points.

Molecular Docking: Once a potential protein target for this compound is hypothesized or identified (for example, through the chemical biology approaches described above), molecular docking simulations can be performed. nih.gov These simulations computationally place the this compound molecule into the binding site of the target protein, predicting the most likely binding pose and estimating the strength of the interaction (binding affinity). ijpsr.comarxiv.org This can help validate a potential target and explain on a molecular level why certain structural features of this compound are important for its activity. By screening this compound against libraries of known protein structures, docking can also be used as a hypothesis-generating tool to identify potential new targets. mdpi.com

Table 2: Prospective Computational Studies for this compound

| Computational Method | Research Question | Description | Potential Insight for this compound |

| Density Functional Theory (DFT) | What is its stable 3D shape and chemical reactivity? | Quantum chemical calculations to determine the lowest energy conformation and electronic properties of the molecule. rsdjournal.org | Prediction of the bioactive conformation; identification of sites prone to chemical reaction or metabolism. |

| Molecular Dynamics (MD) Simulation | How does it behave in a biological environment? | Simulates the movement of the molecule and its environment (e.g., water, protein) over time. | Understanding of conformational flexibility and stability when interacting with a target. |

| Molecular Docking | What proteins might it bind to and how? | In silico screening of a ligand against protein structures to predict binding modes and affinities. nih.gov | Identification of potential protein targets; rationalization of structure-activity relationships. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.